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molecular formula C13H12O3 B1366484 1,4-Dimethoxy-2-naphthaldehyde CAS No. 75965-83-2

1,4-Dimethoxy-2-naphthaldehyde

Cat. No. B1366484
M. Wt: 216.23 g/mol
InChI Key: VPGWYDUJJIGJSM-UHFFFAOYSA-N
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Patent
US05338855

Procedure details

4.18 g of manganese dioxide were added to a solution of 0.87 g of 1,4-dimethoxy-2-naphthylmethanol (prepared as described in Preparation 20) in 10 ml of methylene chloride, and the resulting mixture was stirred at room temperature for 6.5 hours. At the end of this time, the reaction mixture was filtered to remove inorganic materials, and the filtrate was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting crystalline residue was washed with hexane and air-dried, to give 0.57 g of the title compound as pale yellow needles, melting at 120°-123° C.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH2:15][OH:16]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][C:4]=1[CH:15]=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.18 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic materials
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by distillation under reduced pressure
WASH
Type
WASH
Details
The resulting crystalline residue was washed with hexane
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
COC1=C(C=C(C2=CC=CC=C12)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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